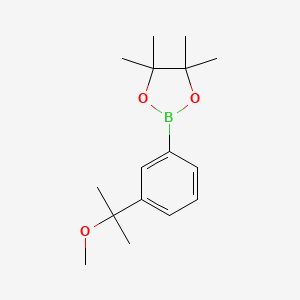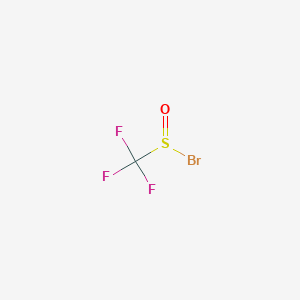
Trifluoromethanesulfinyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethanesulfinyl bromide is a chemical compound with the molecular formula CF₃SO₂Br It is known for its strong electron-withdrawing properties and is used in various chemical reactions, particularly in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfinyl bromide can be synthesized through several methods. One common method involves the chlorination of trifluoromethanesulfonic acid, followed by bromination. Another method includes the oxidation of trifluoromethanesulfonyl chloride . These processes typically require specific reagents and controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and bromination processes. The use of readily available reagents and the avoidance of toxic by-products are crucial for economical and environmentally friendly production .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoromethanesulfinyl bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethanesulfonyl fluoride.
Reduction: It can be reduced to trifluoromethanesulfinic acid.
Substitution: It participates in substitution reactions with nucleophiles, leading to the formation of various trifluoromethylated products
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like chlorine and bromine, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions often require specific conditions, such as controlled temperatures and the presence of catalysts .
Major Products: The major products formed from these reactions include trifluoromethanesulfonyl fluoride, trifluoromethanesulfinic acid, and various trifluoromethylated organic compounds .
Aplicaciones Científicas De Investigación
Trifluoromethanesulfinyl bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trifluoromethanesulfinyl bromide involves its strong electron-withdrawing properties, which make it a highly reactive compound. It can form stable intermediates with various nucleophiles, leading to the formation of trifluoromethylated products. The molecular targets and pathways involved in its reactions include the activation of carbon-hydrogen bonds and the formation of carbon-fluorine bonds .
Comparación Con Compuestos Similares
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): Similar in structure but used more commonly in sulfonylation reactions.
Trifluoromethanesulfonyl fluoride (CF₃SO₂F): Used in the synthesis of fluorinated compounds.
Trifluoromethanesulfonyl azide (CF₃SO₂N₃): Employed in azidotrifluoromethylation reactions.
Uniqueness: Trifluoromethanesulfinyl bromide is unique due to its ability to act as a trifluoromethylating agent under mild conditions, making it a valuable reagent in organic synthesis. Its strong electron-withdrawing properties and reactivity with various nucleophiles set it apart from other similar compounds .
Propiedades
Número CAS |
20621-30-1 |
|---|---|
Fórmula molecular |
CBrF3OS |
Peso molecular |
196.98 g/mol |
Nombre IUPAC |
trifluoromethanesulfinyl bromide |
InChI |
InChI=1S/CBrF3OS/c2-7(6)1(3,4)5 |
Clave InChI |
ZDLYEAYJIVUCGZ-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


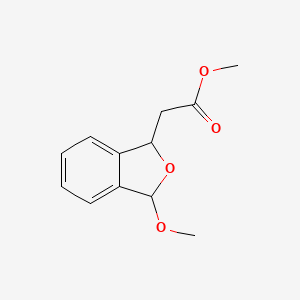
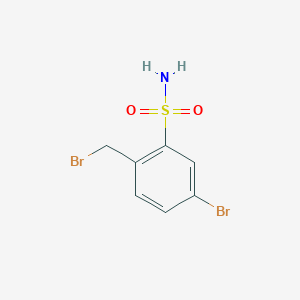


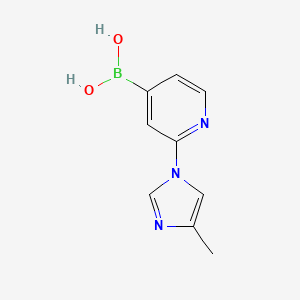
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)
![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)
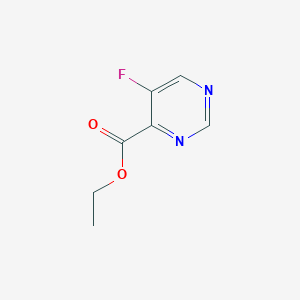
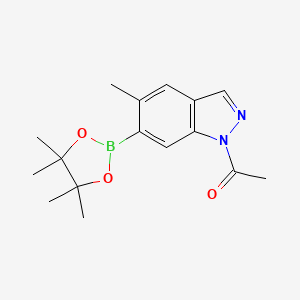

![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)

![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)
